molecular formula C26H35N5OS B3079410 N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea CAS No. 1068504-58-4

N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea

Cat. No. B3079410
CAS RN: 1068504-58-4
M. Wt: 465.7 g/mol
InChI Key: ZYFYXPKCTGTGLB-YCFGBBTASA-N
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Description

N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative of cinchona alkaloid and has been found to possess unique biochemical and physiological properties.

Scientific Research Applications

Crystal Structure and Theoretical Calculation

  • Research on related thiourea compounds, like N-(pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea, has focused on crystal structure determination and theoretical calculations. These studies provide insight into the molecular geometry, atomic charges, and natural bond orbital analysis of thiourea derivatives, which can be essential for understanding the properties and potential applications of N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea (Ren et al., 2007).

Synthesis and Radiopharmaceutical Applications

  • The synthesis of various thiourea compounds has implications in radiopharmaceuticals. For instance, studies on the synthesis of 7‐[α‐(2‐amino‐[2‐14C]thiazol‐4‐yl)‐α‐(Z)‐methoxyiminoacetamido]‐3‐(1‐methylpyrrolidinio)methyl‐3-cephem‐4‐carboxylate hydrochloride ([14C]cefepime hydrochloride) demonstrate the process of creating complex thiourea compounds for specific medical applications (Standridge & Swigor, 1993).

Coordination Chemistry and Metal Complexes

  • Thiourea derivatives are significant in coordination chemistry, as seen in studies of copper(II) complexes containing thiourea derivatives. These compounds show interesting coordination behavior and structural properties, which might be relevant to the study of this compound in similar contexts (Tadjarodi et al., 2007).

Antibacterial and Antiviral Applications

  • Thiourea-containing compounds are explored for their potential antibacterial and antiviral properties. Research has demonstrated the efficacy of certain thiourea derivatives against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and their possible use as a new class of antibiotics (Dolan et al., 2016).

Applications in Bioactive Molecules and Drug Design

  • The synthesis and evaluation of novel N,N′-Disubstituted Thioureas showcase their potential in creating bioactive molecules. These studies may provide a foundation for understanding how this compound could be used in drug design and development (Todoulou et al., 1994).

properties

IUPAC Name

1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33)/t17-,18-,19-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYXPKCTGTGLB-YCFGBBTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC[C@@H]5CCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea
Reactant of Route 2
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea
Reactant of Route 3
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea
Reactant of Route 5
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea
Reactant of Route 6
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea

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